molecular formula C21H19N5O5 B2749878 N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251601-88-3

N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2749878
CAS No.: 1251601-88-3
M. Wt: 421.413
InChI Key: QNHPJYQABNCNLN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It has shown promising activity in inhibiting various biological targets, making it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: The compound has demonstrated significant anticancer activity, particularly against cell lines such as MCF-7 and HepG2.

    Industry: The compound’s unique structure and reactivity make it suitable for use in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core is synthesized by reacting hydrazine derivatives with appropriate aldehydes under reflux conditions in ethanol. This step forms the triazole ring through cyclization.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where phenol derivatives react with the triazolopyrazine core in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets, particularly VEGFR-2. By inhibiting VEGFR-2, the compound effectively suppresses tumor growth by blocking the angiogenesis pathway. This inhibition leads to reduced blood supply to the tumor, thereby limiting its growth and proliferation .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can be compared with other triazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific inhibition of VEGFR-2, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHPJYQABNCNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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